1,3-Bis((trimethylsilyl)ethynyl)benzene
Overview
Description
1,3-Bis((trimethylsilyl)ethynyl)benzene is a chemical compound with the molecular formula C16H22Si2 . It is a derivative of benzene, where two of the hydrogen atoms are replaced by (trimethylsilyl)ethynyl groups .
Molecular Structure Analysis
The molecular structure of 1,3-Bis((trimethylsilyl)ethynyl)benzene consists of a benzene ring with (trimethylsilyl)ethynyl groups attached at the 1 and 3 positions . The molecule has a molecular weight of 270.517 Da .Physical And Chemical Properties Analysis
1,3-Bis((trimethylsilyl)ethynyl)benzene has a density of 0.9±0.1 g/cm3, a boiling point of 304.9±38.0 °C at 760 mmHg, and a flash point of 120.9±19.8 °C . It has a molar refractivity of 86.6±0.4 cm3, and a molar volume of 291.5±5.0 cm3 .Scientific Research Applications
1. Polymer Synthesis
1,3-Bis((trimethylsilyl)ethynyl)benzene is utilized in the synthesis of polymers. For instance, dihydridocarbonyltris(triphenylphosphine)ruthenium-catalyzed copolymerization involving this compound yields linear polymers with regularly alternating arylene and 1,1-vinylene units. Such materials show promise in applications involving unsaturated, cross-conjugated materials (Londergan et al., 1998).
2. Organic Functional Materials
The compound is a key building block in creating organic functional materials. Research has shown its utility in the synthesis of novel substituted bis((trimethylsilyl)ethynyl)benzenes, highlighting its role in influencing the photophysical and electrochemical properties of materials (Glöcklhofer et al., 2014).
3. Photovoltaic Materials
This compound is involved in the production of photovoltaic materials. A study demonstrated the synthesis of novel 1,4-bis(alkynyl)benzene derivatives from trimethylsilyl-substituted alkynes, which exhibit potential as photovoltaic materials due to their desirable optical properties (Zhang et al., 2020).
4. Molecular Electronics
Its derivatives are used in molecular electronics. For example, 2,5-diethoxy-1,4-bis((trimethylsilyl)ethynyl)benzene, a derivative, is employed in the preparation of oligo(phenyleneethynylene)s via palladium/copper-catalyzed cross-coupling, which are important in the development of molecular electronics (Figueira et al., 2008).
Safety And Hazards
properties
IUPAC Name |
trimethyl-[2-[3-(2-trimethylsilylethynyl)phenyl]ethynyl]silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22Si2/c1-17(2,3)12-10-15-8-7-9-16(14-15)11-13-18(4,5)6/h7-9,14H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASZOZZMGMNVKDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC(=CC=C1)C#C[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90191557 | |
Record name | 1,3-Bis((trimethylsilyl)ethynyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90191557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis((trimethylsilyl)ethynyl)benzene | |
CAS RN |
38170-80-8 | |
Record name | 1,3-Bis((trimethylsilyl)ethynyl)benzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038170808 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Bis((trimethylsilyl)ethynyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90191557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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